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D-(+)-Trehalose-d14 stability in acidic or basic solutions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D-(+)-Trehalose-d14	
Cat. No.:	B12412086	Get Quote

Technical Support Center: D-(+)-Trehalose-d14 Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of **D-(+)-Trehalose-d14** in acidic and basic solutions.

Frequently Asked Questions (FAQs)

Q1: How stable is **D-(+)-Trehalose-d14** in aqueous solutions?

A1: D-(+)-Trehalose is exceptionally stable in aqueous solutions due to its unique α,α -1,1-glycosidic bond, which is highly resistant to hydrolysis.[1] At room temperature (25°C), the spontaneous hydrolysis of trehalose has an extremely long half-life, estimated to be 6.6 million years.[2][3] While specific stability data for the deuterated form, **D-(+)-Trehalose-d14**, is not readily available, the kinetic isotope effect suggests that the carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds. This could theoretically lead to a slight increase in the stability of the deuterated molecule against chemical degradation.[4]

Q2: What is the effect of acidic conditions on the stability of D-(+)-Trehalose-d14?

A2: D-(+)-Trehalose is remarkably stable even in acidic conditions at high temperatures.[1] However, at very low pH, acid-catalyzed hydrolysis can occur, leading to the breakdown of



trehalose into two glucose molecules. The rate of this hydrolysis is dependent on both pH and temperature. The activation energy for the acid-catalyzed hydrolysis of trehalose has been reported to be 40.2 kcal/mol (168.2 kJ/mol), indicating a significant energy barrier to this reaction.[5]

Q3: How does **D-(+)-Trehalose-d14** behave in basic solutions?

A3: D-(+)-Trehalose is also very stable in basic solutions. Studies have shown that the rate of hydrolysis does not change significantly in the pH range of 7 to 12.[2][3] This makes it suitable for use in a wide range of experimental conditions without significant degradation.

Q4: Can I expect **D-(+)-Trehalose-d14** to degrade during my experiment?

A4: Under typical experimental conditions (neutral to moderately acidic or basic pH, and temperatures at or below 37°C), significant degradation of **D-(+)-Trehalose-d14** is highly unlikely. Degradation may become a factor under prolonged exposure to very strong acidic conditions (pH < 2) and high temperatures.

Q5: How can I monitor the stability of **D-(+)-Trehalose-d14** in my experimental setup?

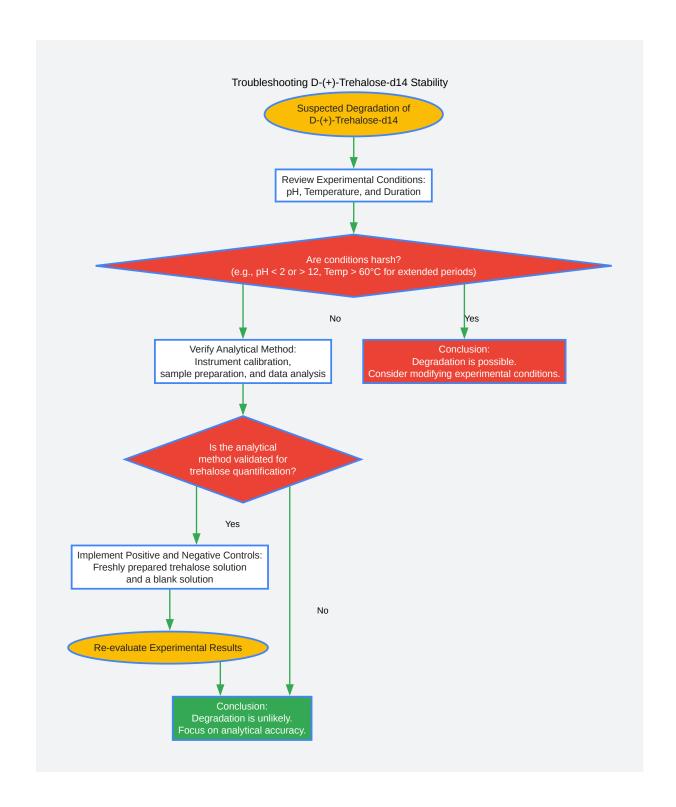
A5: You can monitor the concentration of **D-(+)-Trehalose-d14** over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or an Electrochemical Detector.[6][7][8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the disappearance of the anomeric proton signals of trehalose and the appearance of signals from its hydrolysis product, glucose.[3][11] [12][13][14]

Troubleshooting Guide

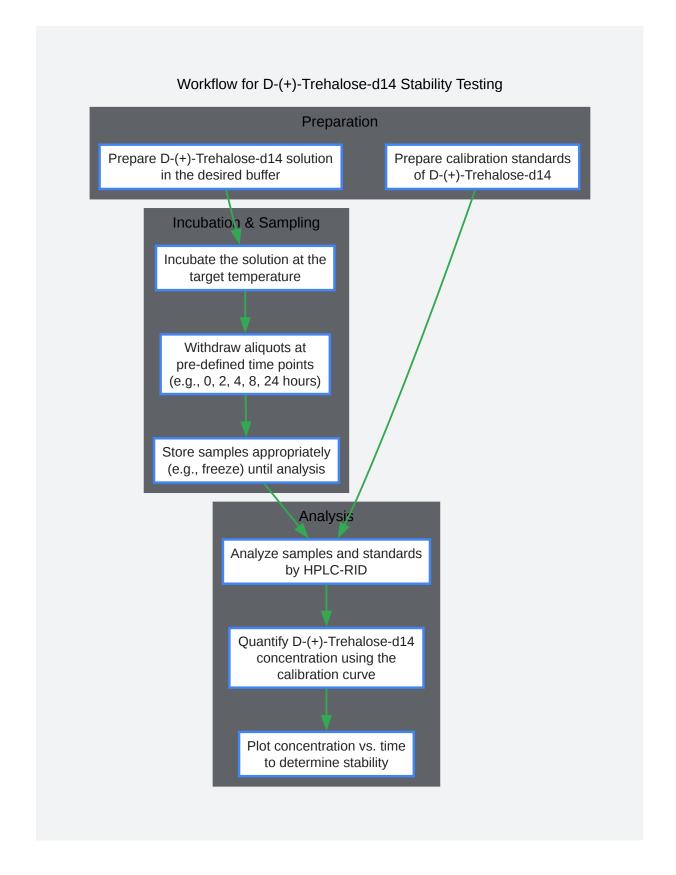
This guide will help you troubleshoot potential stability issues with **D-(+)-Trehalose-d14** in your experiments.

Diagram: Troubleshooting Logic for Trehalose Stability









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- To cite this document: BenchChem. [D-(+)-Trehalose-d14 stability in acidic or basic solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412086#d-trehalose-d14-stability-in-acidic-or-basic-solutions]

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